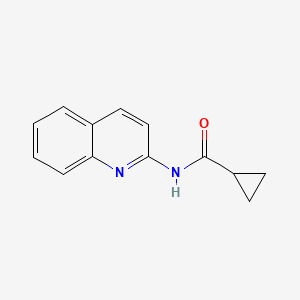

N-quinolin-2-ylcyclopropanecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-quinolin-2-ylcyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c16-13(10-5-6-10)15-12-8-7-9-3-1-2-4-11(9)14-12/h1-4,7-8,10H,5-6H2,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMUXXWZWDQKMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for N Quinolin 2 Ylcyclopropanecarboxamide and Its Analogs

Established Synthetic Pathways for the Core N-quinolin-2-ylcyclopropanecarboxamide Structure

The most direct and established method for synthesizing the core this compound structure involves the coupling of 2-aminoquinoline (B145021) with a derivative of cyclopropanecarboxylic acid. A common approach is the acylation of 2-aminoquinoline with cyclopropanecarbonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The synthesis of the requisite cyclopropanecarbonyl chloride can be achieved by treating cyclopropanecarboxylic acid with a chlorinating agent, such as thionyl chloride. google.com The subsequent amide formation reaction between 2-aminoquinoline and cyclopropanecarbonyl chloride is a standard procedure in organic synthesis. prepchem.com The reaction conditions can be optimized by varying the solvent, base, and temperature to achieve high yields.

Alternatively, direct amide coupling between 2-aminoquinoline and cyclopropanecarboxylic acid can be accomplished using various coupling reagents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate this transformation, which is particularly useful for electron-deficient amines. nih.gov

Table 1: Reaction Conditions for the Synthesis of this compound

| Starting Material 1 | Starting Material 2 | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Aminoquinoline | Cyclopropanecarbonyl chloride | Dichloromethane, Triethylamine, Room Temperature | This compound | prepchem.com |

| 2-Aminoquinoline | Cyclopropanecarboxylic acid | EDC, DMAP, HOBt (catalytic), DIPEA, Acetonitrile | This compound | nih.gov |

| Cyclopropanecarboxylic acid | Thionyl chloride | 80°C, then distillation | Cyclopropanecarbonyl chloride | google.com |

Approaches to Structural Diversification and Analog Preparation of this compound

The structural diversification of this compound can be achieved by modifying either the quinoline (B57606) ring or the cyclopropane (B1198618) moiety.

Synthesis of Analogs with Substituted Quinoline Rings

A variety of substituted 2-aminoquinolines can be synthesized and subsequently coupled with cyclopropanecarbonyl chloride to generate a library of analogs. For instance, a versatile synthesis of 3-substituted-2-aminoquinolines has been reported starting from 2-nitrobenzaldehyde. tandfonline.com These 3-substituted-2-aminoquinolines can then undergo the standard amidation reaction. Furthermore, methods for the synthesis of ring-substituted 4-aminoquinolines have been described, which could potentially be adapted to produce substituted 2-aminoquinolines. ucsf.edu The synthesis of 8-substituted quinoline-2-carboxamides has also been demonstrated, providing another avenue for diversification. nih.gov

Synthesis of Analogs with Substituted Cyclopropane Rings

The preparation of analogs with substituents on the cyclopropane ring requires the synthesis of the corresponding substituted cyclopropanecarboxylic acids. These can then be converted to their acid chlorides and reacted with 2-aminoquinoline. A modular route to protected cyclopropane amino acid building blocks has been developed, which could be adapted to produce a range of substituted cyclopropanecarboxylic acids. acs.org Additionally, a stereoselective multicomponent synthesis of cyclopropanecarboxylic acid derivatives has been reported, offering a pathway to diverse and stereochemically defined cyclopropane precursors. rsc.org

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical processes involved. This includes the use of greener solvents, catalysts, and energy sources.

Recent advances in amide bond formation highlight several sustainable approaches. ucl.ac.uk Enzymatic methods, for example, using Candida antarctica lipase (B570770) B (CALB), offer a green alternative for direct amide synthesis from carboxylic acids and amines in environmentally friendly solvents like cyclopentyl methyl ether. nih.gov Such biocatalytic methods can provide high yields and purity without the need for intensive purification steps. nih.gov

Furthermore, the synthesis of quinoline derivatives has been explored using green chemistry approaches, such as microwave-assisted synthesis in water and other environmentally benign solvents. nih.gov These methods often lead to shorter reaction times, higher yields, and a reduction in waste. acs.org The development of catalytic, atom-economical methods for amide bond formation is an active area of research, with the potential to make the synthesis of compounds like this compound more sustainable. rsc.org Continuous flow technology is another promising approach for scalable and sustainable amidation reactions, potentially in aqueous media. acs.org

Table 2: Green Synthesis Approaches for Amide Bond Formation

| Approach | Catalyst/Medium | Advantages | Reference |

|---|---|---|---|

| Enzymatic Amidation | Candida antarctica lipase B (CALB) in cyclopentyl methyl ether | High conversion and yield, no need for intensive purification, green solvent. | nih.gov |

| Microwave-Assisted Synthesis | Water | Shorter reaction times, high yields, reduced waste. | nih.govacs.org |

| Lewis Acid Catalysis | Boron-based catalysts | Direct amidation of unprotected amino acids, avoiding protecting groups. | nih.gov |

| Continuous Flow Technology | Aqueous media | Scalable, sustainable, and potentially safer processing. | acs.org |

Stereoselective Synthesis of this compound Enantiomers

The synthesis of specific enantiomers of this compound, particularly when the cyclopropane ring is substituted, is of significant interest due to the often differing biological activities of enantiomers. This can be achieved through two primary strategies: stereoselective synthesis or chiral separation of a racemic mixture.

Stereoselective Synthesis

The stereoselective synthesis of this compound enantiomers relies on the use of enantiomerically pure starting materials. Several methods for the synthesis of chiral cyclopropanecarboxylic acids have been developed. These include biocatalytic approaches, such as the enzymatic synthesis of cyclopropane building blocks, which can produce enantiopure cyclopropanes with high selectivity. nih.gov Another strategy involves the conversion of biorenewable chiral synthons, like (−)-levoglucosenone, into enantiopure cyclopropyl (B3062369) esters. rsc.org Continuous flow processes have also been optimized for the multigram synthesis of chiral cyclopropane carboxylic acids. acs.org Furthermore, engineered carbene transferases have been used for the highly stereoselective synthesis of cyclopropylphosphonates, a strategy that could potentially be adapted for cyclopropanecarboxylic acid derivatives. nih.gov

Chiral Separation

When a racemic mixture of this compound is produced, the individual enantiomers can be separated using chiral chromatography or capillary electrophoresis. nih.gov High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective method for the separation of chiral pharmaceuticals. nih.govwvu.edu Various types of CSPs, including those based on cyclodextrins, are available and can be selected based on the specific properties of the enantiomers to be separated. mdpi.com Capillary electrophoresis also offers a powerful technique for the analysis and separation of chiral drugs, providing high separation efficiency and rapid analysis times. mdpi.com

Table 3: Methods for Obtaining Enantiopure this compound

| Method | Description | Key Features | Reference |

|---|---|---|---|

| Stereoselective Synthesis | |||

| Biocatalytic Cyclopropanation | Use of engineered heme proteins to catalyze carbene transfer to produce enantiopure cyclopropanes. | Avoids chiral ligands and expensive transition-metal catalysts, reduces waste. | nih.gov |

| Chiral Synthon Approach | Conversion of a biorenewable chiral starting material to enantiopure cyclopropyl esters. | Enantiospecific synthesis from readily available chiral sources. | rsc.org |

| Continuous Flow Synthesis | Wadsworth–Emmons cyclopropanation of chiral epoxides in a continuous flow reactor. | Scalable and safe production of chiral cyclopropane carboxylic acids. | acs.org |

| Chiral Separation | |||

| Chiral HPLC | Separation of enantiomers using a column with a chiral stationary phase. | Widely applicable, high resolution, and can be used for preparative separations. | nih.govwvu.edu |

| Chiral Capillary Electrophoresis | Separation based on the differential interaction of enantiomers with a chiral selector in an electric field. | High efficiency, rapid analysis, and compatible with various detection methods. | nih.govmdpi.com |

Structure Activity Relationship Sar Studies of N Quinolin 2 Ylcyclopropanecarboxamide Derivatives

Impact of Substituent Modifications on Biological Activity Profiles

The biological activity of N-quinolin-2-ylcyclopropanecarboxamide derivatives is highly sensitive to modifications of the substituents on both the quinoline (B57606) ring and the N-amide group. Studies on a series of related N-substituted quinoline-2-carboxamides have provided significant insights into these structure-activity relationships (SAR), particularly concerning their antimycobacterial and photosynthetic electron transport (PET) inhibiting activities. nih.govnih.govnih.gov

The nature of the substituent attached to the amide nitrogen plays a critical role in determining the biological profile. In studies comparing various N-substituents, a clear dependency on lipophilicity and electronic properties has been observed. For instance, in the context of PET inhibition in spinach chloroplasts, the relationship between activity and lipophilicity (log P) often follows a parabolic trend. mdpi.com For N-cycloalkyl quinoline-2-carboxamides, a lipophilicity optimum was found with the N-cyclooctyl derivative, suggesting that a specific lipophilic character is ideal for this activity. mdpi.com While the N-cyclopropyl group is smaller and less lipophilic than cyclooctyl, its rigid structure contributes a unique conformational constraint.

The electronic effects of N-substituents also modulate activity. A weak electron-withdrawing effect at the amide moiety was found to be optimal for the PET-inhibiting activity of an N-benzyl derivative, indicating that the electronic density around the amide bond is a key determinant. nih.govmdpi.com The cyclopropyl (B3062369) group, being an alkyl substituent, is generally considered electron-donating, which would influence the amide bond's electronic character differently than an aryl or benzyl (B1604629) group.

Regarding antimycobacterial activity, certain N-cycloalkyl derivatives, such as N-cyclohexylquinoline-2-carboxamide and N-cycloheptylquinoline-2-carboxamide, have demonstrated significant efficacy against Mycobacterium tuberculosis, in some cases exceeding that of standard drugs like isoniazid (B1672263). nih.govnih.gov This highlights the potential of cyclic alkyl moieties, including the cyclopropyl group, in the design of potent antimycobacterial agents. The bulkiness of the N-substituent, however, does not appear to be a primary driver of PET-inhibiting activity. nih.gov

Substitutions on the quinoline ring itself also profoundly affect activity. The introduction of halogen atoms or small alkyl groups at various positions can modulate the compound's lipophilicity, electronic distribution, and steric profile, which in turn affects target binding. mdpi.com

Table 1: Impact of N-Substituent Variation on the Biological Activity of Quinoline-2-Carboxamides

This table summarizes general trends observed in studies of analogous compounds.

| Substituent Class | Key Property | Impact on PET Inhibition | Impact on Antimycobacterial Activity | Reference |

| N-Cycloalkyl | Moderate to High Lipophilicity | Activity follows a parabolic trend with lipophilicity; an optimum exists. | High activity observed for cyclohexyl and cycloheptyl derivatives. | nih.gov, mdpi.com |

| N-Aryl (Anilides) | Variable Electronic Effects | Generally higher activity than non-aromatic N-substituents. | Dependent on substitution pattern on the aryl ring. | mdpi.com |

| N-Benzyl | Weak Electron-Withdrawing | Optimal activity observed, influencing amide electronic density. | Moderate to high activity. | nih.gov, mdpi.com |

| N-Alkyl (linear) | Increasing Lipophilicity | Activity can increase with chain length up to a point. | Variable, depends on chain length and branching. | nih.gov |

Conformational Aspects Influencing this compound Activity

The amide bond (-CO-NH-) itself is generally planar and rigid due to resonance, which limits the number of accessible conformations. This planarity creates a defined spatial relationship between the quinoline ring and the cyclopropyl group. The relative orientation of these two moieties is crucial for fitting into a specific binding pocket of a target protein or enzyme.

Computational studies and conformational analysis of related N-alkylated aromatic amides suggest that such molecules can adopt stable, ordered structures, including helical conformations, which may be stabilized by intramolecular hydrogen bonds. nih.gov For this compound, the orientation is largely defined by the torsion angles around the C(quinoline)-C(carbonyl) bond and the N-C(cyclopropyl) bond. The rigid, triangular structure of the cyclopropyl group, in contrast to a more flexible alkyl chain, significantly restricts the conformational space of the N-substituent. This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.

The specific dihedral angle between the plane of the quinoline ring and the plane of the amide bond can influence π-stacking interactions with aromatic residues in a binding site. nih.gov The ability of the amide N-H to act as a hydrogen bond donor and the carbonyl oxygen to act as an acceptor is also dependent on their spatial accessibility, which is dictated by the molecule's conformation.

Pharmacophore Modeling and Ligand-Based Design for this compound Analogs

Pharmacophore modeling is a powerful tool used to identify the essential structural features of a molecule required for its biological activity. For this compound and its analogs, a pharmacophore model helps in the rational design of new compounds with enhanced potency. nih.govnih.gov

Based on the structure of this compound and SAR data from related quinoline carboxamides, a putative pharmacophore model can be proposed. The key features would likely include:

An Aromatic Ring (AR): The quinoline ring system, which can engage in π-π stacking or hydrophobic interactions.

A Hydrogen Bond Acceptor (HBA): The nitrogen atom within the quinoline ring is a key acceptor. Another critical HBA is the oxygen atom of the amide carbonyl group. nih.gov

A Hydrogen Bond Donor (HBD): The N-H group of the amide linkage is a crucial hydrogen bond donor. nih.gov

A Hydrophobic Feature (HY): The cyclopropyl group provides a distinct, rigid hydrophobic feature that can fit into a corresponding hydrophobic pocket in the target protein.

This model serves as a 3D template for designing new analogs. For example, in designing new antitubercular agents, this model could be used to screen virtual libraries for compounds that match these features, or to guide the modification of the parent structure. digitellinc.com Modifications might include adding substituents to the quinoline ring to enhance hydrophobic interactions or introducing alternative N-substituents that retain the essential hydrophobic character of the cyclopropyl group while improving other properties. The goal of ligand-based design is to create new molecules that fit the pharmacophore model better than the original lead compound, hopefully translating to improved biological activity.

Table 2: Putative Pharmacophore Features of this compound

| Pharmacophore Feature | Structural Component | Potential Interaction | Reference |

| Aromatic Ring (AR) | Quinoline nucleus | π-π stacking, hydrophobic interactions | nih.gov, nih.gov |

| Hydrogen Bond Acceptor (HBA) | Quinoline Nitrogen | Coordination, hydrogen bonding | nih.gov |

| Hydrogen Bond Acceptor (HBA) | Amide Carbonyl Oxygen | Hydrogen bonding | nih.gov, nih.gov |

| Hydrogen Bond Donor (HBD) | Amide N-H | Hydrogen bonding | nih.gov |

| Hydrophobic Feature (HY) | Cyclopropyl Ring | van der Waals, hydrophobic interactions | nih.gov |

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Analysis of this compound Derivatives

Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a computational method used to correlate the biological activity of a set of compounds with their 3D properties. nih.gov For derivatives of this compound, techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide detailed insights for optimizing the lead structure. nih.gov

In a typical 3D-QSAR study, a series of structurally related compounds (like various substituted N-quinolin-2-ylcyclopropanecarboxamides) are aligned based on a common scaffold. nih.gov The space around the molecules is then probed using a virtual grid, and interaction energies (steric and electrostatic for CoMFA; similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields for CoMSIA) are calculated at each grid point. These energy values become the independent variables in a partial least squares (PLS) analysis, with biological activity (e.g., IC₅₀) as the dependent variable.

The results are often visualized as 3D contour maps, which indicate regions where specific properties are predicted to enhance or diminish biological activity.

Steric Contour Maps: Green contours highlight areas where bulky substituents are favorable for activity, while yellow contours show regions where bulk is detrimental.

Electrostatic Contour Maps: Blue contours indicate where positive charge (or electron-withdrawing groups) is beneficial, whereas red contours show where negative charge (or electron-donating groups) is preferred.

Hydrophobic Contour Maps: Yellow or white contours may show where hydrophobic groups increase activity, while gray or cyan contours show where hydrophilic groups are favored.

For quinoline-based antitubercular agents, 3D-QSAR models have successfully identified key features for improved activity. nih.govresearchgate.net Such models could predict that for the this compound scaffold, adding a bulky, hydrophobic group at one position of the quinoline ring might be beneficial, while an electron-withdrawing group at another position could be detrimental. These predictive models are statistically validated and serve as a crucial guide for the synthesis of new, more potent derivatives, reducing the need for extensive trial-and-error synthesis. nih.gov

Biological Activity and Mechanistic Investigations of N Quinolin 2 Ylcyclopropanecarboxamide

Enzyme Modulation and Inhibition Profiles

Detailed enzymatic modulation and inhibition profiles for N-quinolin-2-ylcyclopropanecarboxamide are not available in the public domain. The potential for this compound to interact with enzyme systems is typically inferred from studies on related analogues.

Specific studies detailing the kinase inhibition profile of this compound could not be identified. However, the quinoline (B57606) scaffold is a well-established "privileged structure" in medicinal chemistry and is a core component of numerous kinase inhibitors developed for therapeutic use, particularly in oncology. nih.gov Quinoline derivatives have been shown to exhibit inhibitory activity against a wide array of kinases by targeting the ATP-binding site. researchgate.net The development of quinoline-based kinase inhibitors remains an active area of research. nih.gov

There is no specific information available regarding the interaction of this compound with other enzyme systems. In general, quinoline derivatives have been investigated for a wide range of biological activities, including the inhibition of enzymes involved in DNA replication and repair, but specific data for the title compound is absent from the literature. nih.gov

Receptor Ligand Binding and Functional Modulation

Direct evidence from receptor binding assays or functional modulation studies for this compound is not documented in available scientific literature.

No published data specifically links this compound to orexin (B13118510) receptor antagonism. The orexin system is a key regulator of sleep and wakefulness, and its receptors (OX1 and OX2) are targets for insomnia treatments. nih.gov The development of orexin receptor antagonists has been a significant focus in neuroscience research. nih.gov Notably, the cyclopropanecarboxamide (B1202528) moiety is a structural feature found in some classes of orexin receptor antagonists. researchgate.net

There are no specific studies reporting the activity of this compound as a melatonin (B1676174) receptor ligand. Melatonin receptors (MT1 and MT2) are G-protein-coupled receptors (GPCRs) that regulate circadian rhythms and are targets for treating sleep disorders. nih.govnih.gov While a vast number of synthetic ligands for these receptors have been developed, a direct connection to this compound has not been established. nih.govnih.gov

Beyond the specific cases of orexin and melatonin receptors, no broad screening data is available to characterize the interaction of this compound with other G-protein coupled receptors. GPCRs represent a large and diverse family of receptors that are common targets for a wide range of pharmaceuticals. nih.govnih.gov Assessing the activity of a novel compound across a panel of GPCRs is a standard step in drug discovery, but such results for this compound have not been publicly disclosed.

Anti-Infective Properties

The quinoline scaffold is a well-established pharmacophore in the development of anti-infective agents. nih.govnih.govnih.gov Derivatives of this heterocyclic system have demonstrated a wide spectrum of activities, including antimycobacterial, antimalarial, and antiparasitic effects.

Antimycobacterial Activity

While specific data on the antimycobacterial activity of this compound is not extensively documented in publicly available research, the broader class of quinoline derivatives has shown significant promise in combating Mycobacterium tuberculosis. nih.govnih.gov For instance, a series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives demonstrated moderate to good antitubercular activity against M. tuberculosis H37Rv, with some compounds exhibiting minimum inhibitory concentrations (MIC) in the range of 9.2–106.4 μM. nih.gov Another study on novel 2-(quinoline-4-yloxy)acetamides also reported potent antitubercular agents with MIC values in the submicromolar range against both drug-sensitive and drug-resistant strains of M. tuberculosis. nih.govnih.gov These findings suggest that the quinoline core is a viable starting point for the development of new antitubercular drugs. The mechanism of action for some quinoline derivatives has been linked to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. mdpi.com

Antimalarial Activity

The fight against malaria has historically relied on quinoline-based drugs like quinine (B1679958) and chloroquine. nih.gov However, the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. nih.govnih.gov Research into quinoline derivatives continues to yield promising candidates. For example, some novel quinoline derivatives have shown high antimalarial activities with IC50 values ranging from 0.014 to 5.87 μg/mL against P. falciparum. mdpi.com Hybrid molecules incorporating the quinoline scaffold have also been explored, with some demonstrating potent activity. For instance, quinoline-pyrimidine hybrids have exhibited good antimalarial activity, with IC50 values of 0.073 and 0.043 µg/mL for compounds containing 2-aminopyrimidine (B69317) and 8-hydroxyquinoline, respectively. nih.gov While direct data for this compound is limited, the consistent antimalarial potency observed in various 2-substituted and other quinoline analogues underscores the potential of this chemical class.

Antiparasitic Activity (e.g., Leishmaniasis)

Leishmaniasis, a parasitic disease caused by Leishmania species, is another area where quinoline derivatives have shown therapeutic potential. Specifically, 2-substituted quinolines have emerged from ethnopharmacological studies as a promising source of new antileishmanial agents. nih.gov Extracts from the bark of Galipea longiflora, containing 2-substituted quinolines like 2-n-propylquinoline and 2-propenylquinoline, have demonstrated moderate in vitro activity against several Leishmania species, with IC50 values in the range of 100 to 250 µM. nih.gov Further studies on 2-substituted quinoline alkaloids have shown their ability to control parasite burden in animal models of visceral leishmaniasis. nih.govnih.gov For example, oral administration of 2-n-propylquinoline has been shown to significantly reduce the parasite load in the liver of infected mice. nih.gov These findings highlight the potential of the 2-substituted quinoline scaffold, to which this compound belongs, in the development of novel treatments for leishmaniasis.

Broad-Spectrum Antimicrobial Potential

The quinoline nucleus is a versatile scaffold that has been incorporated into compounds with a broad range of antimicrobial activities. nih.govresearchgate.netsemanticscholar.org Studies on various quinoline derivatives have reported antibacterial and antifungal properties. For example, certain quinoline-based hydroxyimidazolium hybrids have demonstrated activity against clinically important fungal and bacterial pathogens. nih.gov One such hybrid showed remarkable antifungal activity against Cryptococcus neoformans with a minimum inhibitory concentration (MIC) of 15.6 µg/mL and was also potent against Staphylococcus aureus with a MIC of 2 µg/mL. nih.gov Furthermore, hybrid quinoline-sulfonamide complexes have exhibited promising antibacterial and antifungal activity. nih.govmedchemexpress.com The consistent discovery of antimicrobial properties across a wide array of quinoline derivatives suggests that this compound could also possess a degree of broad-spectrum antimicrobial potential, although specific studies are required to confirm this.

Anticancer Efficacy Mechanisms

Beyond its anti-infective potential, this compound, also known by its developmental code MS-209 and as Dofequidar, has been extensively studied for its role in enhancing the efficacy of cancer chemotherapy. nih.govfrontiersin.org

Non Clinical Pharmacokinetic Pk and Absorption, Distribution, Metabolism, and Excretion Adme Studies of N Quinolin 2 Ylcyclopropanecarboxamide

In Vitro ADME Profiling

The in vitro assessment of a compound's ADME properties offers early insights into its potential behavior in a biological system. These studies are crucial for identifying potential liabilities and guiding further development.

Metabolic Stability in Hepatic Microsomes and Hepatocytes (Species Comparison)

The metabolic stability of N-quinolin-2-ylcyclopropanecarboxamide has been evaluated in liver microsomes and hepatocytes across various species to predict its in vivo clearance. Studies on structurally related quinoline (B57606) 3-carboxamide derivatives have indicated that these compounds are metabolized by cytochrome P450 enzymes. nih.gov For these related compounds, microsomal clearance was observed to be generally low, suggesting a degree of metabolic stability. nih.gov Specific data on this compound's metabolic half-life and intrinsic clearance in different species' liver preparations would be essential for a precise prediction of its human pharmacokinetics.

Research on other quinoline-based compounds has shown that metabolism can involve hydroxylation and dealkylation. nih.gov The specific enzymes involved in the metabolism of quinoline itself have been identified as CYP2A6 and CYP2E1 in human liver microsomes. nih.gov

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues. For the broader class of quinolones, plasma protein binding is generally low to moderate, typically ranging from 20% to 40% in plasma, with albumin being the primary binding protein. nih.gov This characteristic often leads to a larger fraction of the drug being available in its unbound, pharmacologically active form. Specific studies are required to determine the precise percentage of this compound that binds to plasma proteins in various species, including humans.

Drug-Drug Interaction Potential (e.g., Enzyme Inhibition/Induction)

The potential for a new chemical entity to cause drug-drug interactions is a significant safety consideration. This is often assessed by examining its ability to inhibit or induce cytochrome P450 (CYP450) enzymes. Studies on the metabolism of quinoline have implicated CYP2A6 and CYP2E1 in its biotransformation. nih.gov Research on other quinoline derivatives has also shown involvement of CYP2C8, CYP2C9, CYP3A4, and CYP3A5. nih.gov A thorough evaluation of this compound's inhibitory and inductive effects on these and other major CYP450 isoforms is necessary to predict its clinical drug-drug interaction potential.

In Vivo Pharmacokinetic Characterization in Preclinical Animal Models

In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug candidate, integrating the processes of absorption, distribution, metabolism, and excretion.

Pharmacokinetic Parameter Determination (e.g., Clearance, Volume of Distribution, Half-Life)

While specific in vivo pharmacokinetic data for this compound is not available, a study on a structurally similar compound, 2-(quinoline-8-carboxamido)benzoic acid (2-QBA), in mice provides some insight into the potential pharmacokinetic profile of this class of molecules. researchgate.net Following intravenous administration, 2-QBA exhibited a two-phase exponential decay, indicating a rapid distribution phase and a moderate elimination phase. researchgate.net

The pharmacokinetic parameters for 2-QBA in mice are summarized in the table below.

| Dose (mg/kg) | T1/2 (h) | MRT (h) | CL (L/h/kg) | Vdss (L/kg) | AUC (μg/L*h) |

| 0.5 | 1.95 ± 0.43 | 2.17 ± 0.31 | 0.43 ± 0.05 | 0.93 ± 0.09 | 1163.5 ± 128.4 |

| 1.0 | 1.87 ± 0.29 | 2.05 ± 0.24 | 0.45 ± 0.04 | 0.92 ± 0.07 | 2225.6 ± 189.7 |

Data from a study on the structurally related compound 2-(quinoline-8-carboxamido)benzoic acid (2-QBA) in mice. researchgate.net

These data for a related compound suggest that quinoline carboxamide derivatives may have moderate elimination half-lives and clearance values, with a reasonable volume of distribution. researchgate.net However, it is crucial to perform dedicated in vivo studies on this compound in relevant preclinical species, such as rats and mice, to accurately determine its specific pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), and elimination half-life (t1/2).

Oral Bioavailability Assessment in Non-Clinical Species

The oral bioavailability of a compound is a crucial determinant of its potential as an orally administered therapeutic agent. This parameter quantifies the fraction of an administered dose that reaches the systemic circulation unchanged. The assessment in non-clinical species, such as rodents (e.g., rats, mice) and non-rodents (e.g., dogs, monkeys), is a standard step in preclinical development.

The investigation would involve administering this compound both intravenously (IV) and orally (PO) to fasted animals. Serial blood samples would be collected at predetermined time points, and the plasma concentrations of the parent compound would be measured using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The resulting plasma concentration-time data would be used to calculate key pharmacokinetic parameters, which would be presented in a data table similar to the hypothetical example below:

Hypothetical Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (IV) | Oral (PO) |

| Dose (mg/kg) | 1 | 10 |

| Cmax (ng/mL) | - | Data not available |

| Tmax (h) | - | Data not available |

| AUC (0-inf) (ng·h/mL) | Data not available | Data not available |

| t1/2 (h) | Data not available | Data not available |

| Cl (mL/min/kg) | Data not available | - |

| Vdss (L/kg) | Data not available | - |

| F (%) | - | Data not available |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; Cl: Clearance; Vdss: Volume of distribution at steady state; F: Bioavailability.

The oral bioavailability (F) would be calculated using the formula: F (%) = (AUC_PO / AUC_IV) × (Dose_IV / Dose_PO) × 100. Factors influencing oral bioavailability, such as poor absorption from the gastrointestinal tract, significant first-pass metabolism in the gut wall or liver, or efflux by transporters like P-glycoprotein, would be investigated if low bioavailability is observed.

Metabolic Pathway Elucidation in Non-Clinical Systems

Understanding the metabolic fate of this compound is essential for identifying potentially active or toxic metabolites and for predicting drug-drug interactions. These studies are typically conducted using in vitro and in vivo systems.

In vitro studies would utilize liver microsomes, S9 fractions, or hepatocytes from various preclinical species (e.g., rat, dog, monkey) and humans. The compound would be incubated with these systems in the presence of necessary cofactors (e.g., NADPH for cytochrome P450 enzymes). Following incubation, the samples would be analyzed by high-resolution mass spectrometry (HRMS) to detect and tentatively identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

For in vivo metabolite profiling, plasma, urine, and feces would be collected from animals dosed with this compound. The samples would be processed and analyzed using LC-HRMS to identify the metabolites formed in a whole-animal system. The structural characterization of significant metabolites would be confirmed by comparing their chromatographic and mass spectrometric properties with those of synthetically prepared reference standards.

Based on the identified metabolites, the primary biotransformation pathways for this compound would be proposed. Common metabolic reactions include oxidation, hydroxylation, hydrolysis, and conjugation (e.g., glucuronidation, sulfation). For instance, the quinoline ring might undergo hydroxylation, while the cyclopropanecarboxamide (B1202528) moiety could be susceptible to amide hydrolysis. The specific cytochrome P450 (CYP) isozymes responsible for the oxidative metabolism would be identified using recombinant human CYP enzymes or specific chemical inhibitors. This information is critical for predicting potential metabolic drug-drug interactions in humans.

Quantitative Tissue Distribution Studies in Non-Clinical Models

Quantitative tissue distribution studies are performed to understand the extent to which this compound and its metabolites distribute into various organs and tissues. These studies are typically conducted in a rodent species, often the rat, using a radiolabeled form of the compound (e.g., with ¹⁴C or ³H).

Following administration of the radiolabeled compound, animals are euthanized at various time points. Tissues and organs of interest (e.g., liver, kidneys, brain, lung, heart, muscle, fat) are collected, and the concentration of total radioactivity is determined by methods such as liquid scintillation counting or quantitative whole-body autoradiography (QWBA). QWBA provides a visual representation of the distribution of radioactivity throughout the entire animal body.

The results would be compiled into a table detailing the tissue-to-plasma concentration ratios at different time points, as shown in the hypothetical example below.

Hypothetical Tissue Distribution of this compound-Related Radioactivity in Rats (Tissue-to-Plasma Ratio)

| Tissue | 2 hours | 8 hours | 24 hours |

| Blood | 1.0 | 1.0 | 1.0 |

| Plasma | 1.0 | 1.0 | 1.0 |

| Liver | Data not available | Data not available | Data not available |

| Kidney | Data not available | Data not available | Data not available |

| Lung | Data not available | Data not available | Data not available |

| Heart | Data not available | Data not available | Data not available |

| Brain | Data not available | Data not available | Data not available |

| Muscle | Data not available | Data not available | Data not available |

| Fat | Data not available | Data not available | Data not available |

High concentrations in specific tissues could indicate a potential site of action or toxicity. Distribution into the brain would suggest the ability to cross the blood-brain barrier.

Translational Pharmacokinetic Modeling from Non-Clinical Data

Translational pharmacokinetic modeling aims to predict the pharmacokinetic profile of a drug in humans based on preclinical data. This is a crucial step in guiding the design of first-in-human clinical trials.

IVIVE is a bottom-up approach used to predict human pharmacokinetic parameters, particularly clearance, from in vitro data. nih.gov The intrinsic clearance (CLint) of this compound would be determined in vitro using human liver microsomes or hepatocytes. This in vitro clearance value would then be scaled to predict the in vivo hepatic clearance in humans, taking into account factors such as liver blood flow, microsomal protein per gram of liver, and liver weight. nih.gov

Various mathematical models can be employed for IVIVE of hepatic clearance. nih.gov The predicted human clearance, along with other parameters estimated from preclinical data (such as volume of distribution, which can be scaled allometrically), would be used to simulate the expected plasma concentration-time profile in humans. These simulations help in selecting an appropriate starting dose for clinical studies. The success of IVIVE depends on the accuracy of the in vitro systems and the scaling factors used. nih.govarxiv.org

Advanced Preclinical Research Models for N Quinolin 2 Ylcyclopropanecarboxamide Efficacy Evaluation

In Vitro Human-Based Systems and New Approach Methodologies (NAMs)

Advanced in vitro models that recapitulate human physiology are critical for predicting clinical outcomes. These New Approach Methodologies (NAMs) include sophisticated systems designed to offer more relevant data than traditional 2D cell cultures.

Organ-on-a-Chip Systems for N-quinolin-2-ylcyclopropanecarboxamide Research

Organ-on-a-chip (OOC) systems are microfluidic devices that simulate the complex 3D microenvironments of human organs. capes.gov.brnih.govnih.gov These platforms allow for the study of drug effects on functional tissue units, providing insights into organ-level responses. rsc.org However, a thorough search of existing literature indicates that no studies have been published that utilize OOC technology to evaluate the efficacy or mechanisms of action of this compound.

3D Cell Culture and Organoid Models for Efficacy Assessment

Three-dimensional (3D) cell cultures and organoids are recognized for their ability to mimic the in vivo architecture and cell-cell interactions of tissues, offering a superior model for assessing drug efficacy compared to 2D cultures. nih.govnih.gov Patient-derived organoids (PDOs), in particular, have shown promise in predicting patient responses to therapies. nih.govnih.gov Nevertheless, there are no specific research findings or data tables available that document the use of 3D cell culture or organoid models in the efficacy assessment of this compound.

In Vivo Animal Models for Efficacy and Pharmacodynamic Studies

In vivo animal models remain a cornerstone of preclinical research, providing essential information on a drug candidate's efficacy and its pharmacokinetic/pharmacodynamic (PK/PD) profile in a whole-organism setting. pharmaron.comnih.govnih.gov

Relevant Disease Models for this compound Investigation

The selection of a relevant animal disease model is crucial for evaluating the therapeutic potential of a compound. biocytogen.comwalshmedicalmedia.comnih.gov These models are designed to mimic the pathophysiology of human diseases. A review of available data shows no documented studies using specific disease models to investigate the efficacy of this compound.

Patient-Derived Xenograft (PDX) Models in Relevant Disease Areas

Patient-derived xenograft (PDX) models, which involve implanting human tumor tissue into immunodeficient mice, are considered highly valuable for preclinical oncology research as they preserve the characteristics of the original tumor. nih.govnih.govmdpi.com These models can be instrumental in assessing drug sensitivity and resistance. youtube.com Despite their utility, there is no published evidence of PDX models being employed to evaluate the therapeutic effects of this compound.

Future Directions in N Quinolin 2 Ylcyclopropanecarboxamide Research

Integration of Advanced Computational and Experimental Methodologies

Future investigations into N-quinolin-2-ylcyclopropanecarboxamide would benefit significantly from a synergistic approach combining computational and experimental techniques. This integrated strategy is crucial for accelerating the discovery and optimization of novel therapeutic agents.

Computational Approaches:

Molecular Docking: In silico studies can predict the binding affinity and interaction patterns of this compound with various biological targets, such as enzymes or receptors. This helps in prioritizing potential therapeutic applications. researchgate.net

Structure-Activity Relationship (SAR) Studies: Computational models can be used to guide the synthesis of analogs. frontiersin.org By systematically modifying the quinoline (B57606), cyclopropane (B1198618), or amide components, researchers can predict how these changes will affect biological activity, allowing for a more rational design of more potent and selective compounds.

ADMET Prediction: In silico tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule, identifying potential liabilities early in the drug discovery process.

Experimental Validation:

Synthesis: The development of efficient and scalable synthetic routes is fundamental. Modern methods, including microwave-assisted synthesis and multicomponent reactions, could be explored to produce this compound and its derivatives in high yields. mdpi.comtandfonline.com

Biological Screening: The synthesized compounds would then be subjected to a battery of in vitro and in vivo assays to validate the computational predictions and determine their actual biological activity. This iterative cycle of prediction, synthesis, and testing is a hallmark of modern drug discovery.

Exploration of Novel Therapeutic Indications for this compound

The quinoline nucleus is a versatile pharmacophore associated with a wide spectrum of biological activities. nih.govnih.gov This suggests that this compound could be investigated for a variety of therapeutic applications.

Potential Therapeutic Areas:

Anticancer Activity: Numerous quinoline derivatives have been investigated as potential anticancer agents due to their ability to interfere with various cellular mechanisms. researchgate.netnih.gov Future studies could screen this compound against a panel of cancer cell lines to assess its antiproliferative effects. semanticscholar.org

Antimicrobial Properties: The quinoline scaffold is present in several antimicrobial drugs. frontiersin.orgnih.gov Research could explore the efficacy of this compound against various strains of bacteria, fungi, and parasites, including drug-resistant organisms. nih.gov

Anti-inflammatory and Analgesic Effects: Some quinoline-carboxamide derivatives have demonstrated anti-inflammatory and analgesic properties. researchgate.net this compound could be evaluated in models of inflammation and pain.

Antimalarial Activity: Quinolines are historically significant in the fight against malaria. nih.govacs.org The discovery of novel quinoline-4-carboxamides with potent antimalarial activity suggests that other isomers, like this 2-substituted compound, could be worth investigating. nih.govacs.org

| Potential Indication | Rationale Based on Structural Moieties |

| Anticancer | Quinoline core is a common feature in many anticancer agents. nih.gov |

| Antimicrobial | The quinoline scaffold is a known pharmacophore for antibacterial and antifungal drugs. frontiersin.org |

| Anti-inflammatory | Carboxamide derivatives of quinoline have shown anti-inflammatory potential. researchgate.net |

| Antimalarial | Quinoline derivatives are a cornerstone of antimalarial drug discovery. nih.govacs.org |

Development of Targeted Delivery Systems for this compound

For many heterocyclic compounds, achieving effective delivery to the target site while minimizing off-target effects is a significant challenge. eurekaselect.comnih.gov The development of targeted delivery systems for this compound could enhance its therapeutic potential, should it prove to be a viable drug candidate.

Potential Delivery Strategies:

Nanoparticle Encapsulation: Loading the compound into nanoparticles, such as liposomes or polymeric micelles, could improve its solubility, stability, and pharmacokinetic profile. Nanomedicine is a rapidly advancing field for delivering heterocyclic drugs. nih.gov

Polymer-Drug Conjugates (PDCs): Attaching this compound to a polymer backbone can improve its water solubility and allow for passive or active targeting to specific tissues, like tumors. eurekaselect.comnih.gov

Scaffold-Based Delivery: Incorporating the compound into bioactive scaffolds, such as those made from calcium phosphate, could be a strategy for localized delivery, for instance, in treating bone-related diseases. mdpi.com

Addressing Challenges in the Academic Research of this compound Analogs

Academic research into novel compounds like this compound and its analogs faces several common hurdles that must be addressed for successful development.

Key Research Challenges:

Synthetic Complexity: While numerous methods exist for synthesizing quinolines, the creation of specific analogs with desired substitutions can be challenging and require multi-step, low-yield processes. tandfonline.comresearchgate.net Developing robust and versatile synthetic routes is a primary obstacle.

Physicochemical Properties: Analogs may suffer from poor solubility or metabolic instability, which can hinder biological testing and further development. nih.govacs.org Early assessment and optimization of these properties are critical.

Biological Characterization: A comprehensive biological evaluation requires access to a wide range of assays and screening platforms. For academic labs, this can be resource-intensive. Collaborations with specialized centers are often necessary to fully explore the therapeutic potential of a new compound series.

Understanding Mechanism of Action: Even if an analog shows promising activity, elucidating its precise molecular mechanism of action is a complex task that is essential for rational drug development.

Q & A

Q. What are the common synthetic routes for N-quinolin-2-ylcyclopropanecarboxamide?

Synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with quinoline-2-amine precursors. A standard method includes:

- Step 1 : Activation of the carboxylic acid (e.g., using thionyl chloride or carbodiimide reagents).

- Step 2 : Amide bond formation via nucleophilic acyl substitution under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine).

- Step 3 : Purification via recrystallization or column chromatography, monitored by TLC or HPLC . Key challenges include ensuring regioselectivity in quinoline functionalization and minimizing byproducts during cyclopropane ring formation.

Q. How is the structural integrity of this compound validated?

Structural confirmation employs:

- NMR spectroscopy : and NMR to verify cyclopropane protons (δ ~1.0–2.5 ppm) and quinoline/amide resonances.

- Mass spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]).

- Elemental analysis : Matching calculated and observed C, H, N percentages . For crystalline samples, single-crystal X-ray diffraction provides definitive proof of stereochemistry .

Advanced Research Questions

Q. How can SHELX software optimize crystallographic refinement for this compound?

SHELX programs (e.g., SHELXL) are used for small-molecule refinement:

- Data input : Process scaled intensity data (HKL files) and assign initial atomic positions via direct methods (SHELXD).

- Refinement cycles : Adjust positional and anisotropic displacement parameters, with restraints for cyclopropane geometry.

- Validation : Analyze R-factors (<5%), residual electron density, and Hirshfeld surfaces to detect disorder or solvent effects . For macromolecular applications (e.g., protein-ligand complexes), SHELXPRO interfaces with PHENIX or REFMAC5 for joint refinement .

Q. What methodological approaches resolve contradictions in reported biological activity data?

Discrepancies in IC values or target selectivity can arise from assay variability. Solutions include:

- Standardized assays : Repeat enzyme inhibition studies (e.g., kinase assays) under controlled pH, temperature, and substrate concentrations .

- Orthogonal validation : Use SPR (surface plasmon resonance) to measure binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .

- Structural analysis : Compare X-ray co-crystal structures of the compound bound to targets (e.g., quinoline-containing enzymes) to identify binding mode variations .

Q. How can molecular docking guide the optimization of this compound derivatives?

- Ligand preparation : Generate 3D conformers (e.g., with OpenBabel) and assign partial charges.

- Target selection : Use PDB structures of relevant receptors (e.g., EGFR or PARP).

- Docking simulations : Employ AutoDock Vina or Glide to predict binding poses, focusing on quinoline-cyclopropane interactions with hydrophobic pockets.

- Post-docking analysis : Calculate binding free energies (MM/GBSA) and validate with MD simulations .

Data Analysis and Interpretation

Q. What analytical techniques quantify purity and stability under experimental conditions?

- HPLC : Use a C18 column (ACN/water gradient) to assess purity (>98%) and detect degradation products.

- Stability studies : Incubate the compound in PBS or serum at 37°C, sampling at intervals for LC-MS analysis .

- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (>200°C suggests thermal stability) .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

Comparative studies on analogs (see Table 1) reveal:

Experimental Design Considerations

Q. What controls are essential in cytotoxicity assays for this compound?

- Positive controls : Use staurosporine (apoptosis inducer) or doxorubicin (DNA intercalator).

- Solvent controls : DMSO concentrations ≤0.1% to avoid off-target effects.

- Replicate experiments : Triplicate measurements with statistical analysis (e.g., ANOVA) to confirm IC reproducibility .

Q. How can crystallographic twinning be addressed during structure determination?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.